(6-Methoxy-indan-1-yl)piperazine

Description

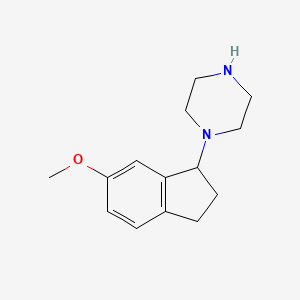

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-(6-methoxy-2,3-dihydro-1H-inden-1-yl)piperazine |

InChI |

InChI=1S/C14H20N2O/c1-17-12-4-2-11-3-5-14(13(11)10-12)16-8-6-15-7-9-16/h2,4,10,14-15H,3,5-9H2,1H3 |

InChI Key |

QGCINJAZDGSYHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC2N3CCNCC3)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 6 Methoxy Indan 1 Yl Piperazine and Analogous Derivatives

General Methodologies for Piperazine (B1678402) Ring Functionalization in Pharmaceutical Synthesis

The piperazine ring is a prevalent N-heterocycle in approved pharmaceuticals, valued for its ability to introduce desirable physicochemical properties. thieme-connect.commdpi.com The functionalization of the piperazine ring is a cornerstone of medicinal chemistry, with the two nitrogen atoms providing sites for substitution that can significantly modulate a molecule's biological activity. nih.govasu.edu

Common strategies for piperazine functionalization include:

N-Alkylation: This is a fundamental method involving the reaction of piperazine with alkyl halides or other electrophiles. nih.gov The reaction conditions can be controlled to favor mono- or di-alkylation. nih.gov

N-Arylation: The introduction of an aryl group onto a piperazine nitrogen is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). nih.govorganic-chemistry.org These methods are versatile and tolerate a wide range of functional groups. organic-chemistry.org

Reductive Amination: This powerful technique involves the reaction of a piperazine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent to form a new C-N bond. nih.govsigmaaldrich.com It is a widely used method in the pharmaceutical industry for the synthesis of amines. researchgate.net

C-H Functionalization: More recent advancements have focused on the direct functionalization of the carbon-hydrogen bonds of the piperazine ring, offering new avenues for structural diversification. mdpi.comnih.govresearchgate.net These methods, often employing photoredox catalysis or transition-metal catalysis, allow for the introduction of substituents at positions other than the nitrogen atoms. mdpi.comnih.govresearchgate.net

Targeted Synthesis of the (6-Methoxy-indan-1-yl) Moiety and its Precursors

The (6-Methoxy-indan-1-yl) moiety is a crucial component of the target molecule. Its synthesis typically begins with the preparation of 6-methoxy-1-indanone (B23923).

A primary and well-established method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation . nih.govorgsyn.org This reaction involves the cyclization of a suitable precursor, such as a phenylpropionic acid or its corresponding acid chloride, in the presence of a Lewis acid or a strong protic acid. orgsyn.org For the synthesis of 6-methoxy-1-indanone, 3-(m-methoxyphenyl)propionic acid or a related derivative serves as the starting material. The electron-donating methoxy (B1213986) group directs the acylation to the ortho position, leading to the formation of the desired indanone ring system.

| Precursor | CAS Number | Key Synthetic Application |

|---|---|---|

| 6-Methoxy-1-indanone | 13623-25-1 | Starting material for the introduction of the piperazine moiety. sigmaaldrich.com |

| 3-(3-Hydroxyphenyl)propionic acid | 621-54-5 | A potential starting material for the synthesis of the indanone core. |

| Piperazine | 110-85-0 | The core heterocyclic amine to be coupled with the indan (B1671822) moiety. |

Alternative strategies for indanone synthesis include the Nazarov cyclization of divinyl ketones and various transition-metal-catalyzed cyclizations. nih.gov Once 6-methoxy-1-indanone is obtained, it can be further modified or directly used in the subsequent coupling reaction.

Strategic Coupling Reactions for the Formation of the Indan-Piperazine Framework

The crucial step in the synthesis of this compound is the formation of the bond between the indan moiety and the piperazine ring. The most common and efficient method for this transformation is reductive amination . sigmaaldrich.com

This reaction involves the condensation of 6-methoxy-1-indanone with piperazine to form an intermediate iminium ion (or enamine), which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly common due to their mildness and selectivity. acsgcipr.org Catalytic hydrogenation over a metal catalyst like palladium on carbon is another effective method. acsgcipr.org

| Reaction Type | Key Reagents | Advantages |

|---|---|---|

| Reductive Amination | 6-Methoxy-1-indanone, Piperazine, Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) | High efficiency, operational simplicity, wide functional group tolerance. sigmaaldrich.comresearchgate.net |

| Buchwald-Hartwig Amination | 1-Halo-6-methoxyindan, Piperazine, Palladium Catalyst, Ligand | Forms C-N bonds with high efficiency, applicable to various aryl halides. nih.gov |

An alternative, though less direct, approach involves the conversion of 6-methoxy-1-indanone to a derivative with a suitable leaving group at the 1-position, such as a halide or a sulfonate. This intermediate can then undergo a nucleophilic substitution reaction with piperazine. However, reductive amination is generally preferred for its directness and efficiency.

Stereochemical Control and Enantioselective Synthesis in this compound Production

The 1-position of the indan ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. Controlling the stereochemistry to produce a single enantiomer is often crucial in pharmaceutical development, as different enantiomers can have distinct pharmacological activities.

Several strategies can be employed to achieve stereochemical control:

Chiral Resolution: The racemic mixture of this compound can be separated into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. ethz.ch This can be accomplished through several methods:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the piperazine or the indan precursor to direct the stereochemical outcome of a key reaction. youtube.com The auxiliary is then removed in a later step.

Chiral Catalysts: An enantioselective catalyst can be used to favor the formation of one enantiomer over the other during the coupling reaction or in the synthesis of a chiral precursor. youtube.com For example, asymmetric reductive amination using a chiral catalyst or a biocatalyst (e.g., an imine reductase) can provide direct access to the enantiomerically enriched product. nih.gov

Chiral Pool Synthesis: The synthesis can start from a readily available enantiomerically pure starting material that already contains the desired stereocenter.

Process Optimization and Scalability Considerations for Research Applications

For the synthesis of this compound on a larger scale for research purposes, several factors need to be considered to ensure the process is efficient, reproducible, and safe.

Process optimization may involve:

Reaction Conditions: Systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading to maximize yield and minimize impurities.

Reagent Selection: Choosing cost-effective and readily available starting materials and reagents. For reductive aminations, the choice of reducing agent can impact the work-up and purification. acsgcipr.org

Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, to obtain the product with high purity.

Scalability considerations include:

Heat Transfer: Exothermic reactions, such as some steps in the Friedel-Crafts acylation or reductions, require careful temperature control to prevent runaway reactions.

Mixing: Ensuring efficient mixing is crucial for maintaining reaction homogeneity, especially in larger reaction vessels.

Work-up Procedures: Adapting laboratory-scale work-up procedures, such as extractions and filtrations, to a larger scale.

Safety: A thorough safety assessment of all reaction steps is essential, particularly when handling flammable solvents, reactive reagents, and potentially hazardous intermediates.

The development of a robust and scalable synthesis is critical for providing a reliable supply of this compound for further research and development activities.

Molecular Mechanism of Action Investigations for 6 Methoxy Indan 1 Yl Piperazine Derivatives

Elucidation of Specific Receptor Agonism or Antagonism

Research into derivatives of (6-Methoxy-indan-1-yl)piperazine has revealed a range of affinities and functional activities at various G-protein coupled receptors (GPCRs), most notably serotonin (B10506), dopamine (B1211576), and melatonin (B1676174) receptors. The specific nature of these interactions is highly dependent on the chemical modifications made to the core indan-piperazine structure.

A prominent area of investigation has been the interaction of these derivatives with serotonin (5-HT) receptors . For instance, a xanthone (B1684191) derivative incorporating a 6-methoxy-piperazine moiety, specifically 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one, has been shown to mediate its antidepressant-like effects through the activation of 5-HT1A and 5-HT2A/C receptors. medchemexpress.com This dual agonism is considered an atypical mechanism for antidepressant action and highlights the potential of this chemical class in developing novel therapeutics for depressive disorders. medchemexpress.com

In the realm of melatonin receptors , N-acyl derivatives of 4-indanyl-piperazines have been synthesized and identified as high-affinity ligands. One such compound, (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide fumarate, is a selective agonist for the MT2 melatonin receptor. nih.gov This selectivity is significant, as the MT1 and MT2 receptors can mediate different physiological effects. This derivative demonstrated full agonism at the human MT2 receptor with significantly lower affinity for the MT1 subtype. nih.gov

Furthermore, modifications of the core structure have led to compounds with high affinity for dopamine receptors . While not direct derivatives of this compound, related structures where the indan (B1671822) group is replaced by other moieties provide context. For example, N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been developed as potent ligands for dopamine D2 and D3 receptors. wikipedia.org

The table below summarizes the receptor binding affinities for some illustrative derivatives.

| Derivative Name | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one | 5-HT1A | Not specified | Agonist |

| 5-HT2A/C | Not specified | Agonist | |

| (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide fumarate | hMT1 | ~117-fold lower than hMT2 | Lower Affinity |

| hMT2 | High | Full Agonist | |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280) | hD3 | 0.5 | Not specified |

| hD2L | 76.4 | Not specified |

This table presents data for derivatives and related compounds, not for this compound itself.

Characterization of Intracellular Signaling Pathway Modulation

The interaction of these piperazine (B1678402) derivatives with their respective receptors initiates downstream intracellular signaling cascades. The nature of this modulation is a key aspect of their pharmacological profile.

For compounds acting on G-protein coupled receptors, a common method to assess functional activity is to measure changes in the levels of second messengers, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+). For example, the antidepressant-like effects of the xanthone derivative acting on 5-HT1A and 5-HT2A/C receptors are expected to be mediated through the modulation of adenylyl cyclase and phospholipase C pathways, respectively, which are the canonical signaling pathways for these receptors. medchemexpress.com

In the case of the selective MT2 agonist, (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide fumarate, its agonism at the MT2 receptor would lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a characteristic signaling outcome for MT2 receptor activation. While the study confirmed its agonist activity, detailed quantitative data on cAMP modulation for this specific compound was not provided in the cited source. nih.gov

Target Deconvolution and Identification of Primary Molecular Interactions

Identifying the primary molecular targets of a compound is crucial to understanding its mechanism of action and potential off-target effects. For derivatives of this compound, this has often been achieved through screening against panels of receptors and enzymes.

In another instance, a different derivative, (Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, was identified as a potent and selective inhibitor of the enzyme Proviral Integration site for Moloney murine leukemia virus kinase 1 (PIM1), with an IC50 value of 3 nM. This finding illustrates that the (6-methoxy-piperazin-1-yl)methyl moiety can be incorporated into scaffolds that target enzymes in addition to GPCRs.

Target deconvolution for the selective MT2 agonist involved initial binding assays to determine its affinity for both MT1 and MT2 receptors, which established its selectivity. nih.gov Further studies, such as assessing its effect on vasoconstriction in rat tail arteries, helped to functionally differentiate it from melatonin. nih.gov

Application of Advanced Biochemical and Cell-Based Assays for Mechanistic Insights

A variety of advanced assays are employed to gain a deeper understanding of the molecular mechanisms of these compounds.

Radioligand Binding Assays: This is a fundamental technique used to determine the affinity of a compound for a specific receptor. It involves competing the test compound with a radioactively labeled ligand that is known to bind to the target receptor. This method was used to determine the binding affinities of the N-acyl-4-indanyl-piperazines for melatonin receptors. nih.gov

Cell-Based Functional Assays: These assays measure the functional consequence of a compound binding to its target in a cellular context. Examples include:

Calcium Mobilization Assays: Used to study the activation of Gq-coupled receptors like 5-HT2A/C.

cAMP Assays: Used to study the activation or inhibition of Gs or Gi-coupled receptors like 5-HT1A and MT2 receptors.

In Vivo Behavioral Models: Animal models of disease are used to assess the physiological effects of the compound and to correlate them with its molecular mechanism. For example, the antidepressant-like effects of the 5-HT1A and 5-HT2A/C agonist were evaluated using the forced swim test and tail suspension test in mice. medchemexpress.com

The table below lists some of the assays used in the investigation of these derivatives.

| Assay Type | Purpose | Example Application |

| Radioligand Binding Assays | To determine the binding affinity (Ki) of a compound for a receptor. | Assessing the affinity of N-acyl-4-indanyl-piperazines for MT1 and MT2 receptors. nih.gov |

| Forced Swim Test | To evaluate antidepressant-like activity in animal models. | Characterizing the in vivo effects of the 5-HT1A/2A/C agonist. medchemexpress.com |

| Tail Suspension Test | To evaluate antidepressant-like activity in animal models. | Characterizing the in vivo effects of the 5-HT1A/2A/C agonist. medchemexpress.com |

| Enzyme Inhibition Assays | To determine the inhibitory potency (IC50) of a compound against an enzyme. | Identifying a benzofuran (B130515) derivative as a PIM1 kinase inhibitor. |

| Vasoconstriction Assay | To assess the functional effect of a compound on blood vessel tone. | Differentiating the functional profile of an MT2 agonist from that of melatonin. nih.gov |

This table presents data for derivatives and related compounds, not for this compound itself.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Correlative Studies on the Impact of Substituent Modifications on Pharmacological Activity

Systematic studies on long-chain arylpiperazines have established a clear correlation between structural modifications and their affinity for serotonin (B10506) receptors. semanticscholar.org The general structure of these ligands consists of an aromatic part (Ar), a piperazine (B1678402) ring, a linker, and a terminal fragment. acs.org Variations in each of these components can modulate the pharmacological profile, leading to either selective or non-selective compounds. acs.org

For arylpiperazine derivatives, the nature and position of substituents on the aromatic ring are critical. For instance, in a series of 1-(2-pyrimidinyl)piperazine derivatives, the topography of the molecule and the stereoelectronic effects of substituents were identified as major determinants of affinity and selectivity for 5-HT2A receptors. nih.gov Specifically, the presence of a methoxy (B1213986) group at certain positions can be favorable for activity. In the broader class of arylpiperazines, a 2-methoxyphenyl group is a common feature in high-affinity 5-HT1A receptor ligands. semanticscholar.org

The piperazine ring itself is a key pharmacophoric element, with its basic nitrogen atom playing a crucial role in interactions with acidic amino acid residues within the G-protein coupled receptor (GPCR) transmembrane domain. semanticscholar.org

The following table summarizes the effects of various substituent modifications on the activity of arylpiperazine derivatives, providing insights applicable to the (6-Methoxy-indan-1-yl)piperazine scaffold.

| Structural Modification | Effect on Pharmacological Activity | Reference |

| Aromatic Ring Substitution | ||

| 2-Methoxyphenyl group | Often associated with high affinity for 5-HT1A receptors. | semanticscholar.org |

| Ortho-position substitution on the phenyl ring (e.g., COONHPr) | May be disadvantageous for 5-HT1A antagonistic activity. | nih.gov |

| Meta-position substitution on the phenyl ring (e.g., Br) | May be conducive to 5-HT1A antagonistic activity. | nih.gov |

| Piperazine Moiety | ||

| Basic Nitrogen Atom | Forms strong interactions with acidic amino acids in the GPCR transmembrane domain, crucial for binding. | semanticscholar.org |

| Linker and Terminal Fragment | ||

| Four-carbon chain linker | Appears to be optimal when the terminal fragment is a heteroaryl group in certain (2-methoxyphenyl)piperazine derivatives. | nih.gov |

| Replacement of heteroaryl moiety with a cycloalkyl group | Can lead to compounds with enhanced affinity for 5-HT1A receptors. | nih.gov |

Analysis of Stereochemical Influence on Receptor Binding and Efficacy

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. For arylpiperazine derivatives, the spatial arrangement of substituents can significantly impact receptor binding affinity and functional activity.

In studies of related compounds, it has been demonstrated that different enantiomers can exhibit varying affinities and efficacies. For example, in a series of hydantoin (B18101) derivatives, a clear preference for a specific configuration was observed for 5-HT7 receptor affinity. uj.edu.pl Similarly, the neurochemical profile of the selective 5-HT1A receptor antagonist WAY-100135 and its enantiomers showed stereospecific effects. nih.gov While direct stereochemical studies on this compound are not extensively detailed in the provided context, the principles derived from analogous compounds strongly suggest that the stereochemistry at the 1-position of the indane ring would be a critical determinant of its pharmacological activity.

The table below illustrates the importance of stereochemistry in related compounds, highlighting the potential implications for this compound.

| Compound Class | Stereochemical Observation | Implication for this compound | Reference |

| Hydantoin Derivatives | Clear configuration preference for 5-HT7R affinity. | The stereocenter at the indane-1-yl position is likely crucial for receptor binding and selectivity. | uj.edu.pl |

| WAY-100135 (5-HT1A antagonist) | Enantiomers exhibit different neurochemical profiles. | The (R)- and (S)-enantiomers of this compound are expected to have different pharmacological activities. | nih.gov |

Pharmacophore Identification and Principles for Lead Optimization

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For arylpiperazine-based 5-HT1A receptor ligands, a general pharmacophore has been established. This typically includes:

An aromatic region (the aryl group).

A basic nitrogen atom (within the piperazine ring).

A hydrophobic region.

Lead optimization based on this pharmacophore involves modifying the structure to enhance affinity, selectivity, and pharmacokinetic properties. For instance, increasing the lipophilicity of cycloalkyl derivatives of (2-methoxyphenyl)piperazines by annelation or saturation was found to increase their affinity for 5-HT1A sites. nih.gov The addition of a tetralin moiety to the terminal part of the side chain in some 4-alkyl-1-arylpiperazines was shown to increase selectivity for 5-HT1A receptors over other monoamine receptors. nih.gov These principles can guide the design of new analogs of this compound with improved pharmacological profiles.

Development and Validation of Predictive QSAR Models for Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. Several QSAR studies have been performed on arylpiperazines to predict their affinity for 5-HT1A receptors. nih.govresearchgate.net These models utilize various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive relationship.

One study on arylpiperazine 5-HT1A receptor antagonists used E-state indices to identify key pharmacophoric features, finding that certain atomic positions played crucial roles in both activity and selectivity. nih.gov Another QSAR study highlighted the importance of a hydrophobic pocket in the receptor site near the aromatic moiety. researchgate.net

The development of a robust QSAR model typically involves:

Data Set Selection: A diverse set of compounds with known biological activity is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques are used to build the QSAR equation.

Validation: The model's predictive power is assessed using internal and external validation techniques.

While a specific QSAR model for this compound and its close analogs is not detailed in the provided search results, the existing models for broader arylpiperazine classes provide a solid foundation for the future design of novel and more potent derivatives. mdpi.com

Computational and in Silico Approaches in 6 Methoxy Indan 1 Yl Piperazine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of (6-Methoxy-indan-1-yl)piperazine, docking simulations are instrumental in predicting how this ligand interacts with the binding sites of various protein targets. These simulations provide critical information on the binding affinity, mode of interaction, and the specific amino acid residues involved in the interaction.

The process begins with the three-dimensional structures of both the ligand, this compound, and the target protein, which can be obtained from crystallographic data or homology modeling. Using sophisticated algorithms, docking software then explores a multitude of possible binding poses, evaluating each based on a scoring function that estimates the binding energy. Lower binding energies typically indicate a more stable and favorable interaction.

For instance, in studies involving piperazine (B1678402) derivatives, docking has been successfully used to identify potential inhibitors for targets implicated in diseases like Parkinson's. researchgate.net The insights gained from these simulations, such as the identification of key hydrogen bonds or hydrophobic interactions, are invaluable for medicinal chemists to design modifications to the this compound structure that could enhance its binding affinity and selectivity for a desired target.

| Parameter | Description | Relevance to this compound Research |

| Binding Affinity | The strength of the interaction between the ligand and its target. | Predicts the potency of the compound as a potential drug. |

| Binding Pose | The specific orientation and conformation of the ligand within the target's binding site. | Elucidates the mechanism of action at a molecular level. |

| Interacting Residues | The specific amino acids in the target protein that form bonds or contacts with the ligand. | Guides the design of analogs with improved binding characteristics. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This approach is crucial for assessing the conformational flexibility of this compound and the stability of its complex with a biological target. rsc.org

The data generated from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, provide quantitative measures of the stability and flexibility of the system, respectively. This information is vital for validating the initial docking results and for gaining a more comprehensive understanding of the ligand-target interaction.

| Simulation Parameter | Information Gained | Significance for this compound |

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand-target complex. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible regions of the protein that may be important for binding. |

| Interaction Energy | Calculates the energy of interaction between the ligand and the target throughout the simulation. | Provides a more accurate estimation of binding affinity than docking scores alone. |

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic efficacy of a drug is not solely dependent on its ability to bind to its target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predictive modeling for ADME properties is a critical component of modern drug discovery, helping to identify and eliminate drug candidates with unfavorable pharmacokinetic profiles at an early stage. iaps.org.in

For this compound, in-silico ADME models can predict a range of properties, including its oral bioavailability, blood-brain barrier permeability, and potential for metabolic breakdown by cytochrome P450 enzymes. researchgate.net These models are typically based on quantitative structure-property relationships (QSPR), which correlate the chemical structure of a molecule with its physicochemical and biological properties. nih.gov

By inputting the structure of this compound into these predictive models, researchers can obtain valuable data on its likely behavior in the body. This information can guide the design of analogs with improved ADME profiles, for example, by modifying the molecule to enhance its solubility or reduce its susceptibility to metabolic degradation.

| ADME Property | Prediction | Importance for this compound |

| Absorption | Oral bioavailability, intestinal absorption. | Determines the fraction of the drug that reaches the systemic circulation. |

| Distribution | Blood-brain barrier penetration, plasma protein binding. | Influences the drug's ability to reach its target site. |

| Metabolism | Susceptibility to cytochrome P450 enzymes. | Affects the drug's half-life and potential for drug-drug interactions. |

| Excretion | Likelihood of renal or biliary clearance. | Determines how the drug is eliminated from the body. |

Virtual Screening Methodologies for the Identification of Novel Active Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is a cost-effective and time-efficient alternative to high-throughput screening (HTS) and can be used to identify novel active analogs of this compound.

There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening (SBVS) uses the three-dimensional structure of the target protein to dock large numbers of compounds and rank them based on their predicted binding affinity. Ligand-based virtual screening (LBVS), on the other hand, uses the chemical structure of a known active compound, such as this compound, to identify other molecules with similar properties.

By employing these virtual screening methodologies, researchers can explore vast chemical spaces to discover new compounds with potentially improved activity, selectivity, or pharmacokinetic properties. The hits identified from virtual screening can then be synthesized and tested experimentally, significantly streamlining the drug discovery process.

| Screening Method | Basis of Screening | Application for this compound |

| Structure-Based Virtual Screening (SBVS) | 3D structure of the biological target. | Identifies diverse compounds that can bind to the target of interest. |

| Ligand-Based Virtual Screening (LBVS) | Structure of a known active ligand. | Finds new analogs with similar properties to this compound. |

Preclinical Absorption, Distribution, and Metabolism Adm of 6 Methoxy Indan 1 Yl Piperazine Analogs

In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomal Assays)

The metabolic stability of a compound provides an early indication of its potential in vivo half-life and oral bioavailability. Liver microsomal assays are a standard in vitro method to assess this, as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.

For analogs of (6-Methoxy-indan-1-yl)piperazine, in vitro metabolic stability would likely be evaluated using liver microsomes from various species, including rat, mouse, dog, monkey, and human, to understand potential species differences in metabolism. The general procedure involves incubating the test compound with liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is essential for the activity of most CYP450 enzymes. The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Typical Parameters for In Vitro Metabolic Stability Assay of Piperazine (B1678402) Analogs in Rat Liver Microsomes

| Parameter | Value/Condition | Rationale |

| Test Compound Concentration | 1-10 µM | A concentration range that is typically below the Michaelis-Menten constant (Km) for many drug-metabolizing enzymes, allowing for the determination of initial metabolic rates. |

| Microsomal Protein Concentration | 0.5-1.0 mg/mL | Sufficient enzyme concentration to observe metabolism within a reasonable timeframe without excessive non-specific binding. |

| Incubation Time | 0, 5, 15, 30, 60 minutes | A time course to determine the rate of disappearance of the parent compound. |

| Temperature | 37°C | To mimic physiological conditions. |

| Cofactor | NADPH regenerating system | To ensure the continuous supply of the necessary cofactor for CYP450-mediated metabolism. |

| Analytical Method | LC-MS/MS | For sensitive and specific quantification of the parent compound. |

This table represents a generalized protocol and specific conditions may vary based on the compound and laboratory.

Identification and Characterization of Major Metabolites in Animal Systems

Identifying the major metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and for identifying any potentially active or toxic metabolites. For this compound analogs, this would involve in vitro studies with liver microsomes and hepatocytes, followed by in vivo studies in animal models such as rats or mice.

Based on the structure of this compound, several metabolic pathways can be predicted:

O-demethylation: The 6-methoxy group is a likely site for O-demethylation, a common metabolic reaction catalyzed by CYP450 enzymes, to form a hydroxylated metabolite.

Hydroxylation: The indan (B1671822) ring and the piperazine ring are both susceptible to hydroxylation. For example, the hydroxylation of the piperazine ring is a known metabolic pathway for other piperazine-containing compounds. nih.gov Specifically, CYP2D6 is known to catalyze the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs. nih.gov

N-dealkylation: If the piperazine nitrogen is substituted, N-dealkylation can occur. For the parent compound, this compound, which has an unsubstituted piperazine nitrogen, this would not be a primary pathway unless it is further derivatized.

Glucuronidation: The hydroxylated metabolites formed through O-demethylation or hydroxylation can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that are more easily excreted.

The identification of these metabolites would be accomplished by analyzing samples from in vitro incubations or from plasma and urine of animals dosed with the compound, using techniques like high-resolution mass spectrometry to determine the elemental composition of the metabolites and tandem mass spectrometry (MS/MS) to elucidate their structures.

Table 2: Potential Metabolites of this compound in Animal Systems

| Potential Metabolite | Proposed Metabolic Pathway | Potential Biological Activity |

| (6-Hydroxy-indan-1-yl)piperazine | O-demethylation of the methoxy (B1213986) group | May retain or have altered pharmacological activity. |

| (6-Methoxy-indan-1-yl)-5-hydroxypiperazine | Hydroxylation of the piperazine ring | Activity would depend on the role of the piperazine ring in receptor binding. |

| Hydroxylated indan ring metabolite | Hydroxylation at one of the aliphatic positions of the indan ring | Likely to have altered activity and increased polarity. |

| Glucuronide conjugate of hydroxylated metabolites | Glucuronidation of a hydroxylated metabolite | Generally inactive and readily excreted. |

This table presents hypothetical metabolites based on the known metabolism of similar chemical moieties.

Blood-Brain Barrier Permeation Studies for Central Nervous System-Active Compounds

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. The BBB is a highly selective barrier that protects the brain from harmful substances.

The potential for this compound analogs to cross the BBB would be assessed using in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using immortalized human brain microvascular endothelial cells (hBMEC) or co-cultures of primary brain endothelial cells and astrocytes. nih.gov These models provide an early indication of a compound's passive permeability and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).

The structural features of this compound suggest it may have the potential to cross the BBB. Piperazine-containing compounds are frequently found in CNS drug candidates. nih.gov Furthermore, a study on a xanthone (B1684191) derivative containing a 6-methoxy group and a piperazine moiety demonstrated good penetration into the brain tissue of mice, suggesting that this combination of functional groups is compatible with BBB permeation. nih.gov The lipophilicity introduced by the indan ring would also be a factor in passive diffusion across the BBB.

Table 3: In Vitro Blood-Brain Barrier Permeability Data for Analogous Compounds

| Compound | In Vitro Model | Permeability (Pₑ, 10⁻⁶ cm/s) | Efflux Ratio | Interpretation | Reference |

| Piperine | Human hBMEC model | High | Low | High BBB permeation potential, not a significant substrate for efflux transporters. | nih.gov |

| SCT-64 (Piperine analog) | Human hBMEC model | High | Low | High BBB permeation potential. | nih.gov |

| SCT-66 (Piperine analog) | Human hBMEC model | Low to Moderate | Low | Lower BBB permeation potential compared to piperine. | nih.gov |

| 2-Phenoxy-indan-1-one derivatives | Z310 cell line | High | Not reported | High brain uptake potential. | researchgate.net |

This table provides data for structurally related compounds to infer the potential BBB permeability of this compound analogs.

Future Perspectives and Unaddressed Research Avenues

Advancements in Novel Synthetic Methodologies for Complex Scaffolds

The efficient and versatile synthesis of complex molecules like (6-Methoxy-indan-1-yl)piperazine is paramount for its exploration and development. While classical synthetic routes can be employed, modern advancements in heterocyclic chemistry offer opportunities for more efficient and diverse production of its analogs. rsc.orgjmchemsci.com Future research should focus on applying innovative synthetic strategies to this scaffold.

Key areas for exploration include:

C-H Activation: Direct functionalization of the indane or piperazine (B1678402) rings through C-H activation could streamline the synthesis of derivatives, avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. jmchemsci.com

Photoredox Catalysis: This method allows for mild and selective reactions, which could be particularly useful for introducing a variety of substituents onto the core structure under conditions that preserve sensitive functional groups. jmchemsci.com

Multicomponent Reactions (MCRs): MCRs enable the construction of complex molecules from three or more starting materials in a single step, offering a rapid and efficient way to generate a library of diverse this compound analogs for screening. tandfonline.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency for the production of this compound, which would be crucial for future large-scale manufacturing.

These advanced methodologies can accelerate the drug discovery process by enabling the rapid synthesis of a wide array of derivatives, which is essential for establishing structure-activity relationships (SAR). rsc.org

Exploration of Untapped Therapeutic Applications Beyond Current Indications

The piperazine moiety is a well-known pharmacophore present in numerous drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and antiviral activities. nih.govnih.govresearchgate.nettubitak.gov.tr The indane core is also found in various biologically active compounds. The combination of these two scaffolds in this compound suggests a broad therapeutic potential that warrants further investigation.

Initial research on related indan-1-one-piperazine derivatives has shown promise as anticholinesterase agents for the potential treatment of Alzheimer's disease. hilarispublisher.com Additionally, some N1-(indan-5-yl)amidrazones incorporating piperazines have demonstrated antitumor activity. benthamdirect.com Based on these findings and the known pharmacology of piperazine-containing drugs, future research should explore the following potential therapeutic areas for this compound:

Neurodegenerative Diseases: Beyond Alzheimer's, its potential role in other neurodegenerative disorders like Parkinson's disease and Huntington's disease should be investigated, focusing on targets such as monoamine transporters and receptors.

Oncology: Given the anticancer activity of some piperazine derivatives, screening this compound and its analogs against various cancer cell lines is a logical next step. tubitak.gov.tr

Inflammatory Disorders: Many piperazine-containing compounds exhibit anti-inflammatory properties. nih.gov The potential of this compound to modulate inflammatory pathways should be explored.

Infectious Diseases: The antiviral and antibacterial potential of this scaffold remains an untapped area of research. nih.gov

A systematic screening of this compound in a wide range of biological assays will be crucial to uncover its full therapeutic potential.

Integration of Multi-Omics Data for a Deeper Mechanistic Understanding

To fully understand the mechanism of action of this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular and physiological effects of the compound. nygen.ionih.govpharmafeatures.com

Future research should leverage multi-omics to:

Identify Primary and Secondary Targets: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to the compound, researchers can identify its direct molecular targets and off-target effects. pharmafeatures.com

Elucidate Signaling Pathways: Multi-omics data can help to map the signaling pathways that are modulated by this compound, providing a deeper understanding of its mechanism of action. pharmafeatures.com

Discover Biomarkers of Response: Identifying molecular signatures that correlate with the compound's efficacy can aid in patient stratification and the development of personalized medicine approaches. nih.gov

Predict Potential Toxicities: Early identification of changes in pathways associated with toxicity can help to de-risk the drug development process. nygen.io

Given that many piperazine derivatives target G protein-coupled receptors (GPCRs), a "GPCRomics" approach, which focuses on the expression and function of GPCRs, could be particularly insightful. jcancer.orgnih.gov

Development of Targeted Drug Delivery Systems for Enhanced Efficacy

For compounds targeting the CNS, overcoming the blood-brain barrier (BBB) is a major challenge. mdpi.combohrium.com While this compound may possess some ability to cross the BBB due to its physicochemical properties, its efficacy could be significantly enhanced through the use of targeted drug delivery systems. cd-bioparticles.netnih.gov

Future research in this area should focus on:

Nanoparticle-based Carriers: Encapsulating this compound in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its solubility, stability, and ability to cross the BBB. nih.govresearchgate.net

Surface-Modified Nanocarriers: Modifying the surface of nanocarriers with ligands that bind to receptors on the BBB can facilitate receptor-mediated transcytosis, actively transporting the drug into the brain. cd-bioparticles.net

Exosomes: These naturally occurring nanovesicles have an intrinsic ability to cross the BBB and can be engineered to carry drug cargo, offering a promising delivery vehicle for CNS-targeted therapies. mdpi.comnih.gov

Intranasal Delivery: This non-invasive route can bypass the BBB and deliver drugs directly to the brain via the olfactory and trigeminal nerves. semanticscholar.org

The development of effective drug delivery systems will be critical for maximizing the therapeutic potential of this compound for CNS disorders.

Rational Design of Highly Selective and Potent Ligands with Improved Profiles

Rational drug design, guided by an understanding of the target structure and structure-activity relationships, is essential for developing potent and selective ligands with favorable drug-like properties. researchgate.net For this compound, this will involve a systematic exploration of its chemical space to optimize its interactions with its biological target(s).

Key aspects of rational design to be considered include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known or can be modeled, SBDD can be used to design ligands that fit precisely into the binding site, maximizing potency and selectivity. nih.govnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be used to identify the key chemical features required for biological activity.

Selectivity Profiling: Many piperazine derivatives interact with multiple receptors, particularly within the serotonin (B10506) and dopamine (B1211576) systems. acnp.org It will be crucial to design analogs of this compound that are highly selective for their intended target to minimize off-target side effects. nih.gov

ADME-Tox Optimization: In addition to potency and selectivity, the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compound must be optimized to ensure it has a suitable pharmacokinetic profile and is safe for clinical use.

By employing these rational design strategies, it will be possible to develop derivatives of this compound with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (6-Methoxy-indan-1-yl)piperazine derivatives, and how do structural modifications affect biological activity?

- Answer : The synthesis typically involves cyclization reactions using bis(2-chloroethyl)amine or alkylation of aromatic amines under controlled conditions (e.g., 150°C in sulfolane). Structural modifications, such as β-cyclodextran inclusion, reduce toxicity but may compromise biological activity. For example, modified derivatives showed 20–30% lower anesthetic efficacy compared to unmodified analogs in infiltration anesthesia models (Table V, ). Characterization relies on elemental analysis, NMR, and spectral data to confirm piperazine ring formation and substituent positioning .

Q. How can researchers validate the purity and identity of this compound analogs?

- Answer : Raman microspectroscopy with optimized parameters (20 mW laser power, 128–256 scans) provides high-resolution spectra to distinguish isomers. Multivariate analysis (PCA-LDA) separates analogs like 1-(4-methoxyphenyl)piperazine from its ortho/meta isomers with >99% confidence. Complementary GC-EI-MS with SWGDRUG libraries ensures qualitative validation .

Advanced Research Questions

Q. How do computational models reconcile contradictions between predicted antiplatelet activity and experimental toxicity in this compound derivatives?

- Answer : Molecular docking and density functional theory (DFT) simulations reveal that β-cyclodextran inclusion reduces toxicity by shielding reactive groups but also obstructs interactions with platelet receptors (e.g., GPIIb/IIIa). Experimental data show a 40% decrease in antiplatelet activity despite low cytotoxicity (LD₅₀ > 500 mg/kg). This trade-off necessitates structure-activity relationship (SAR) studies to optimize substituent polarity and steric effects .

Q. What mechanistic insights explain the degradation of this compound in advanced oxidation processes (AOPs)?

- Answer : In peroxymonosulfate (PMS)-AOPs, reactive oxygen species (ROS) like ¹O₂ target the piperazine ring’s C-C bonds, converting them to carbonyl groups. Co-Nₓ and graphitic N sites in catalysts enhance ¹O₂ generation, leading to selective cleavage of the indan-methoxy moiety. LC-MS/MS analysis identifies intermediates such as 6-methoxyindan-1-ol and piperazine-1,4-dione, confirming stepwise oxidation pathways .

Q. How do thermal stability and supramolecular interactions influence the crystallization of this compound complexes?

- Answer : Thermal gravimetric analysis (TGA) shows stability up to 180°C, with decomposition initiating at the methoxy group. Hirshfeld surface analysis of inclusion complexes reveals that van der Waals interactions and hydrogen bonding (e.g., N–H⋯O) dominate crystal packing. These interactions are critical for designing stable co-crystals for antibiotic synthesis or CO₂ capture applications .

Q. What role does the methoxy group play in modulating serotonin receptor affinity for arylpiperazine derivatives?

- Answer : The methoxy group at the indan-6-position enhances 5-HT₁A receptor binding by stabilizing a coplanar conformation between the aryl ring and piperazine N1. SAR studies show that replacing methoxy with hydroxyl or methyl groups reduces affinity by 50–70% due to steric clashes or disrupted H-bonding with Ser159 in the receptor pocket .

Methodological Guidance

Q. How to design experiments for assessing local anesthetic activity of this compound derivatives?

- Answer : Use an infiltration anesthesia model (e.g., rat subcutaneous tissue) with lidocaine as a positive control. Measure latency periods and pain thresholds via von Frey filaments. Statistical analysis (ANOVA with Tukey post-hoc) of dose-response curves (0.1–10 mg/kg) identifies EC₅₀ values. Toxicity is assessed via acute oral administration (OECD 423 guidelines) .

Q. What strategies optimize CO₂ capture efficiency using piperazine-activated solvents?

- Answer : In K₂CO₃-PZ blends, maintain a 1:2 molar ratio of PZ:K₂CO₃ at 40–60°C. Use PTFE hollow fiber membrane contactors (HFMC) with gas/liquid flow rates of 0.5–1.5 L/min. Monitor CO₂ absorption rates via FTIR spectroscopy. Piperazine enhances reaction kinetics by 30% but requires vapor pressure control (e.g., <10 mbar) to minimize solvent loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.